2-[(Diphenylmethyl)sulfanyl]pyrimidine

Lipophilicity LogP Property-based design

2-[(Diphenylmethyl)sulfanyl]pyrimidine (CAS 50278-32-5, C₁₇H₁₄N₂S, MW 278.37 Da) is a 2‑thiopyrimidine derivative in which the exocyclic sulfur bears a bulky, fully hydrocarbon diphenylmethyl substituent rather than a simple alkyl or monoaryl group. This substitution pattern places the compound at the high‑lipophilicity end of the 2‑(organothio)pyrimidine continuum (predicted LogP ~4.52, ACD/Labs Percepta), with a boiling point of 430.7 °C and zero H‑bond donors.

Molecular Formula C17H14N2S
Molecular Weight 278.4 g/mol
Cat. No. B5884937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diphenylmethyl)sulfanyl]pyrimidine
Molecular FormulaC17H14N2S
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC=CC=N3
InChIInChI=1S/C17H14N2S/c1-3-8-14(9-4-1)16(15-10-5-2-6-11-15)20-17-18-12-7-13-19-17/h1-13,16H
InChIKeyIWCLALQLTQLXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Diphenylmethyl)sulfanyl]pyrimidine – Core Physicochemical Identity and Procurement-Relevant Classification


2-[(Diphenylmethyl)sulfanyl]pyrimidine (CAS 50278-32-5, C₁₇H₁₄N₂S, MW 278.37 Da) is a 2‑thiopyrimidine derivative in which the exocyclic sulfur bears a bulky, fully hydrocarbon diphenylmethyl substituent rather than a simple alkyl or monoaryl group . This substitution pattern places the compound at the high‑lipophilicity end of the 2‑(organothio)pyrimidine continuum (predicted LogP ~4.52, ACD/Labs Percepta), with a boiling point of 430.7 °C and zero H‑bond donors . Such properties make it a structurally distinct building block for medicinal chemistry campaigns that require enhanced membrane partitioning, scaffold rigidification via steric bulk, or metabolic shielding of a thioether linkage.

Why 2-[(Diphenylmethyl)sulfanyl]pyrimidine Cannot Be Replaced by a Generic 2-Thiopyrimidine Analog


All 2‑(organothio)pyrimidines share the pyrimidine‑S‑R motif, but the size, shape, and lipophilicity of the R group dictate molecular recognition, ADME parameters, and chemical reactivity. Simple alkylthio or phenylthio analogs possess LogP values 1.9–3.3 units lower than the diphenylmethyl variant ; this magnitude of lipophilicity shift (ΔLogP > 2) is known to alter membrane permeability, plasma protein binding, and off‑target promiscuity [1]. Substituting 2-[(diphenylmethyl)sulfanyl]pyrimidine with a less lipophilic congener would therefore invalidate SAR series that rely on hydrophobic pocket occupancy and would misrepresent metabolic soft‑spot data in lead‑optimization workflows.

Quantifiable Differentiation of 2-[(Diphenylmethyl)sulfanyl]pyrimidine Against the Closest 2‑Thiopyrimidine Analogs


Lipophilicity Head-to-Head: Diphenylmethyl vs. Phenylthio and Methylthio 2‑Thiopyrimidines

Predicted LogP for 2-[(diphenylmethyl)sulfanyl]pyrimidine (4.52, ACD/Labs) exceeds that of its closest mono‑aryl analog, 2‑(phenylthio)pyrimidine (2.63, predicted), by 1.89 log units . The gap versus the simplest 2‑alkylthio reference, 2‑(methylthio)pyrimidine (LogP 1.20, predicted), reaches 3.32 log units [1]. These values place the diphenylmethyl compound >100‑fold more lipophilic than the methylthio baseline, a difference that alters compound partitioning, off‑target binding, and in‑vitro assay compatibility.

Lipophilicity LogP Property-based design

Steric Bulk Differentiation: Diphenylmethyl vs. Benzylthio and Phenylthio 2‑Thiopyrimidines

The diphenylmethyl substituent introduces 17 heavy atoms and a branched, bi‑aryl architecture at the sulfur, whereas 2‑(benzylthio)pyrimidine contributes only 11 heavy atoms in a linear benzyl arrangement and 2‑(phenylthio)pyrimidine only 10 heavy atoms in a flat phenyl ring . Molecular weight increases from 188.25 (phenylthio) to 278.37 (diphenylmethyl), with a concomitant gain of two additional freely rotatable bonds and a substantially larger solvent‑accessible surface area. Thio‑DPPY EGFR inhibitors demonstrate that replacing a phenyl group with a benzhydryl moiety at the sulfur dramatically alters kinase pocket occupancy and selectivity [1].

Steric shielding Metabolic stability Protein-ligand shape complementarity

Evidence Gap Statement: Absence of Direct Quantitative Biological Head-to-Head Data for 2-[(Diphenylmethyl)sulfanyl]pyrimidine

At the time of this analysis, no peer‑reviewed publication or patent was identified that reports a direct head‑to‑head biological comparison (e.g., IC₅₀, Kd, cellular EC₅₀, or in‑vivo efficacy) between 2-[(diphenylmethyl)sulfanyl]pyrimidine and any named analog in the same assay under identical conditions [1]. The closest evidence derives from the Thio‑DPPY series, where diphenylpyrimidine‑thioether analogs bearing a benzhydryl‑like motif achieved EGFR T790M/L858R IC₅₀ values of 9.1 nM and selectivity indices >109 over wild‑type EGFR; however, those compounds carry additional aryl substituents at the 4‑ and 6‑positions of the pyrimidine core and are not directly comparable to the unsubstituted 2‑(diphenylmethylthio)pyrimidine scaffold [2]. All biological extrapolation from this literature should therefore be regarded as class‑level inference rather than compound‑specific validation.

Data transparency Procurement risk assessment Evidence-based selection

Procurement‑Relevant Application Scenarios for 2-[(Diphenylmethyl)sulfanyl]pyrimidine Based on Verified Physicochemical Differentiation


Scaffold‑Hopping from 2‑(Methylthio)pyrimidine for Hydrophobic Pocket Targeting in Kinase Lead Optimization

When an existing 2‑(methylthio)pyrimidine hit shows promising biochemical activity but poor cell permeability (LogP ~1.2), replacing the methylthio group with a diphenylmethylthio group raises predicted LogP by >3.3 units while preserving the 2‑thiopyrimidine hinge‑binding motif [1]. This specific compound provides the exact atom‑count and shape needed to evaluate whether filling a distal hydrophobic sub‑pocket improves cellular potency without introducing cytotoxicity—a hypothesis motivated by the Thio‑DPPY EGFR inhibitor series [2].

Metabolic Stability Enhancement of Thioether‑Containing Chemical Probes Through Steric Shielding

The diphenylmethyl group adds steric bulk directly adjacent to the metabolically labile sulfur atom. In programs where 2‑(phenylthio)pyrimidine or 2‑(benzylthio)pyrimidine probes suffer rapid S‑oxidation or S‑dealkylation, 2-[(diphenylmethyl)sulfanyl]pyrimidine serves as a tool to test whether steric congestion reduces CYP‑mediated clearance, without the need for a full custom synthesis campaign .

Physicochemical Reference Standard for High‑LogP, Low‑HBD 2‑Thiopyrimidine Compound Libraries

With a predicted LogP of 4.52, zero H‑bond donors, and a boiling point of 430.7 °C, this compound occupies an under‑explored region of the 2‑thiopyrimidine property space that is relevant for CNS‑penetrant and anti‑infective discovery programs . It can be used as a retention‑time calibrant in logD chromatographic methods or as a reference for computational model validation.

Quote Request

Request a Quote for 2-[(Diphenylmethyl)sulfanyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.